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molecular formula C12H18N2O B1647564 2-(4-Morpholin-4-yl-phenyl)-ethylamine CAS No. 733756-63-3

2-(4-Morpholin-4-yl-phenyl)-ethylamine

Cat. No. B1647564
M. Wt: 206.28 g/mol
InChI Key: USKPIYGGLOVZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008487B2

Procedure details

Step 2 A solution of 2-[2-(4-morpholin-4-ylphenyl)ethyl]-1H-isoindole-1,3(2H)-dione (193 mg, 0.57 mmol) and hydrazine monohydrate (70 mg, 1.4 mmol) in ethanol (6 ml) was heated at reflux for 2 hr. The reaction was cooled to ambient temperature, and the solvent was removed in vacuo. The residue was taken up in ether, washed with 2M aqueous sodium hydroxide, and then extracted with 1M aqueous hydrochloric acid (2×10 mL). The acidic extracts were combined and the pH raised to 10-11 with 4M aqueous sodium hydroxide. This was then extracted thrice with ether, the organics combined, and dried (Na2SO4). Filtration and removal of solvent in vacuo left a brown oil, 110 mg, 0.57 mmol, 100 percent crude yield. The material was used without further purification.
Name
2-[2-(4-morpholin-4-ylphenyl)ethyl]-1H-isoindole-1,3(2H)-dione
Quantity
193 mg
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][N:15]3C(=O)C4C(=CC=CC=4)C3=O)=[CH:9][CH:8]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.O.NN>C(O)C>[N:1]1([C:7]2[CH:8]=[CH:9][C:10]([CH2:13][CH2:14][NH2:15])=[CH:11][CH:12]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
2-[2-(4-morpholin-4-ylphenyl)ethyl]-1H-isoindole-1,3(2H)-dione
Quantity
193 mg
Type
reactant
Smiles
N1(CCOCC1)C1=CC=C(C=C1)CCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
70 mg
Type
reactant
Smiles
O.NN
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
WASH
Type
WASH
Details
washed with 2M aqueous sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with 1M aqueous hydrochloric acid (2×10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the pH raised to 10-11 with 4M aqueous sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
This was then extracted thrice with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
Filtration and removal of solvent in vacuo
WAIT
Type
WAIT
Details
left a brown oil, 110 mg, 0.57 mmol, 100 percent crude yield
CUSTOM
Type
CUSTOM
Details
The material was used without further purification

Outcomes

Product
Name
Type
Smiles
N1(CCOCC1)C1=CC=C(C=C1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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